molecular formula C5H11NO B1592025 (1S,3R)-3-Aminocyclopentanol CAS No. 1036260-18-0

(1S,3R)-3-Aminocyclopentanol

Cat. No.: B1592025
CAS No.: 1036260-18-0
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Aminocyclopentanol is a cyclic amino alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods, and its structure and properties have been extensively studied. In

Scientific Research Applications

  • Neuropharmacology :

    • (1S,3R)-ACPD, a derivative, is an agonist of metabotropic glutamate receptors (mGluRs) and has been studied for its effects on brain phosphoinositide hydrolysis. It has been found to stimulate phosphoinositide hydrolysis with full efficacy and high potency in rat hippocampus slices (Schoepp et al., 1991).
    • The same compound was observed to protect synaptic transmission from hypoxia in hippocampal slices, suggesting a protective role in brain tissue under hypoxic conditions (Opitz & Reymann, 1993).
  • Anticonvulsant Properties :

    • (1S,3R)-ACPD has been evaluated for its anticonvulsant actions, particularly in kindled amygdala of rats. It was shown to suppress kindled seizures, suggesting its potential in controlling epileptic seizures (Suzuki et al., 1996).
  • Psychiatric Disorders :

    • Research has explored the anxiolytic and antidepressant-like effects of group III metabotropic glutamate agonists, including derivatives of (1S,3R)-3-Aminocyclopentanol. These studies suggest potential applications in treating anxiety and depression (Tatarczyńska et al., 2002).
  • Nucleoside Synthesis :

    • The compound has been used in the chirospecific synthesis of carbocyclic nucleosides, important in antiviral and antineoplastic activities. It serves as a key precursor in the synthesis of these compounds (Bergmeier et al., 1993).
  • Neurological Research :

    • Its derivatives have been utilized in studying the effects on cerebellar Purkinje cells and hippocampal synaptic depression, contributing to our understanding of neurological processes and disorders (Lingenhöhl et al., 1993).
  • Biochemical Research :

    • Research has also focused on how these compounds interact with metabotropic glutamate and muscarinic receptors in rat CA3 cells, providing insights into biochemical pathways and receptor functions (Guérineau et al., 1994).

Biochemical Analysis

Biochemical Properties

(1S,3R)-3-Aminocyclopentanol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as glutathione peroxidase 4 (GPX4), where it acts as an inhibitor, leading to the induction of ferroptosis . This interaction is crucial as it affects the enzyme’s ability to neutralize lipid peroxides, thereby influencing cellular oxidative stress levels. Additionally, this compound has been shown to interact with metabotropic glutamate receptors (mGluRs), affecting synaptic transmission and neuronal excitability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In glioblastoma cells, it has been observed to sensitize cells to ferroptosis by promoting mitophagy and inhibiting the SLC7A11 transporter . This leads to an accumulation of reactive oxygen species (ROS) and ferrous iron within the mitochondria, triggering cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transporters involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GPX4, inhibiting its activity and leading to the accumulation of lipid peroxides . This inhibition triggers ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. Additionally, this compound modulates the activity of mGluRs, reducing synaptic currents and increasing neuronal excitability through the blockade of potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce sustained ferroptosis in cancer cells, with its effects persisting over extended periods . The compound’s stability in various solvents and its degradation products also play a role in its overall efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce ferroptosis selectively in cancer cells without significant toxicity to normal cells . At higher doses, this compound can cause adverse effects, including oxidative stress and damage to healthy tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and lipid metabolism. It interacts with enzymes such as GPX4, leading to the inhibition of its activity and the subsequent accumulation of lipid peroxides . This interaction affects the overall metabolic flux and metabolite levels within cells, contributing to the induction of ferroptosis. Additionally, this compound influences the mevalonate pathway, impacting cellular cholesterol synthesis and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with the SLC7A11 transporter, affecting its localization and accumulation within cells . This interaction plays a crucial role in modulating the compound’s effects on cellular oxidative stress and ferroptosis. Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized within the mitochondria, where it induces lipid peroxidation and ferroptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondrial membrane . The compound’s activity within this subcellular compartment is critical for its role in modulating cellular oxidative stress and inducing cell death.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609062
Record name (1S,3R)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036260-18-0
Record name (1S,3R)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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